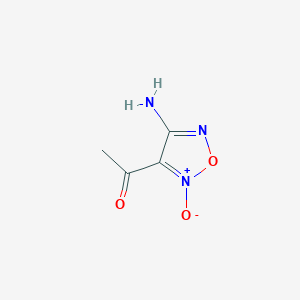
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide, also known as AOAA, is a compound that has been extensively studied for its effects on various physiological and biochemical processes. It is a potent inhibitor of the enzyme aminotransferase, which plays a critical role in amino acid metabolism. AOAA has been used as a research tool to study the role of aminotransferase in various diseases and conditions.
Wirkmechanismus
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide works by inhibiting the enzyme aminotransferase, which is involved in the metabolism of amino acids. Aminotransferase catalyzes the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid and a new keto acid. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide inhibits this process by binding to the active site of aminotransferase, preventing the transfer of the amino group.
Biochemische Und Physiologische Effekte
The inhibition of aminotransferase by 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has a number of biochemical and physiological effects. For example, 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to reduce the levels of certain neurotransmitters in the brain, including glutamate and aspartate. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has also been shown to reduce the levels of certain amino acids in the blood, including alanine and aspartate. These effects are thought to be due to the role of aminotransferase in amino acid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide in lab experiments is its potency as an inhibitor of aminotransferase. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide is a highly effective inhibitor of aminotransferase, allowing researchers to study the effects of aminotransferase inhibition in a variety of experimental systems. One limitation of 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide is its potential toxicity. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to be toxic to certain cell types, and caution should be exercised when using 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide in experimental systems.
Zukünftige Richtungen
There are a number of future directions for research on 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide and aminotransferase inhibition. One area of interest is the role of aminotransferase inhibition in cancer therapy. Aminotransferase has been shown to be upregulated in certain types of cancer, and inhibition of aminotransferase may be a viable therapeutic strategy. Another area of interest is the role of aminotransferase inhibition in neurodegenerative diseases. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to reduce the levels of certain neurotransmitters in the brain, and further research is needed to determine the potential therapeutic applications of aminotransferase inhibition in these diseases.
Synthesemethoden
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide can be synthesized by the reaction of acetic anhydride with 4-amino-1,2,5-oxadiazole 2-oxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been widely used as a research tool to investigate the role of aminotransferase in various diseases and conditions. For example, 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been used to study the role of aminotransferase in liver disease, Alzheimer's disease, and cancer. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has also been used to investigate the effects of aminotransferase inhibition on neurotransmitter levels in the brain.
Eigenschaften
CAS-Nummer |
164926-69-6 |
|---|---|
Produktname |
3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide |
Molekularformel |
C4H5N3O3 |
Molekulargewicht |
143.1 g/mol |
IUPAC-Name |
1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)ethanone |
InChI |
InChI=1S/C4H5N3O3/c1-2(8)3-4(5)6-10-7(3)9/h1H3,(H2,5,6) |
InChI-Schlüssel |
YGWVNYBUYBFDCC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=[N+](ON=C1N)[O-] |
Kanonische SMILES |
CC(=O)C1=[N+](ON=C1N)[O-] |
Synonyme |
Ethanone, 1-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)





![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)


![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)